2,3-Dicarboxyaziridine

Enzyme inhibition Fumarase TCA cycle

2,3-Dicarboxyaziridine (CAS 57528-68-4), also referred to as (2S,3S)-aziridine-2,3-dicarboxylic acid, is a naturally occurring metabolite originally isolated from Streptomyces species. Chemically, it is characterized by a strained three-membered aziridine ring bearing two vicinal carboxylic acid groups (C₄H₅NO₄, molecular weight: 131.09).

Molecular Formula C4H5NO4
Molecular Weight 131.09 g/mol
CAS No. 57528-68-4
Cat. No. B12671210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dicarboxyaziridine
CAS57528-68-4
Molecular FormulaC4H5NO4
Molecular Weight131.09 g/mol
Structural Identifiers
SMILESC1(C(N1)C(=O)O)C(=O)O
InChIInChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9)/t1-,2-/m0/s1
InChIKeyIFCCPDAHQDGHMH-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dicarboxyaziridine (CAS 57528-68-4): A Competitive Fumarase Inhibitor and Versatile Electrophilic Scaffold for Scientific Research


2,3-Dicarboxyaziridine (CAS 57528-68-4), also referred to as (2S,3S)-aziridine-2,3-dicarboxylic acid, is a naturally occurring metabolite originally isolated from Streptomyces species . Chemically, it is characterized by a strained three-membered aziridine ring bearing two vicinal carboxylic acid groups (C₄H₅NO₄, molecular weight: 131.09) . This unique electrophilic α-amino acid structure underpins its primary scientific utility as a potent, competitive inhibitor of fumarase (fumarate hydratase) [1] and as a reactive warhead in the design of peptidomimetic cysteine protease inhibitors [2].

Why a Generic Aziridine or Dicarboxylic Acid Cannot Substitute for 2,3-Dicarboxyaziridine in Critical Research Applications


The scientific value of 2,3-Dicarboxyaziridine is not generic; it arises from the specific stereoelectronic synergy between its strained aziridine ring and the adjacent dicarboxylate functionality. This precise architecture enables two critical, non-interchangeable modes of action. First, as a fumarase inhibitor, the (2S,3S) stereochemistry and dianionic carboxylates allow it to mimic the carbanion transition state of the enzyme's native reaction with a uniquely low Ki (0.08 µM) [1]. Second, as a cysteine protease inhibitor warhead, the ring strain provides the necessary electrophilicity for irreversible active-site alkylation, a reactivity profile that is dramatically altered (by orders of magnitude) upon simple N-acylation or esterification [2]. Consequently, procurement of the precise (2S,3S) stereoisomer is essential, as alternative aziridines or ring-opened analogs lack the requisite geometric and electronic features for these specific biochemical interactions.

Head-to-Head Quantitative Evidence for 2,3-Dicarboxyaziridine vs. Closest Comparators


Potent, Competitive Fumarase Inhibition with a Low Nanomolar Ki: Benchmarking Against Substrate Km

2,3-Dicarboxyaziridine is a potent, competitive inhibitor of fumarase. Its reported Ki of 0.08 µM for the pig heart enzyme [1] is 90-fold lower than the Ki (7.2 µM) of the classic competitive inhibitor meso-tartrate, and is also significantly lower than the native substrate's Km (fumarate Km ≈ 5 µM [2]), demonstrating high-affinity active-site binding that outcompetes the natural ligand. This establishes the compound as a high-resolution mechanistic probe for fumarase.

Enzyme inhibition Fumarase TCA cycle Ki Competitive inhibition

Dual-Target Enzyme Inhibition: Comparative Ki Values for Fumarase vs. Aspartase

2,3-Dicarboxyaziridine exhibits a remarkable differential inhibitory profile across two mechanistically related lyases. It inhibits fumarase with a Ki of 0.08 µM [1] and competitively inhibits E. coli aspartase with a Ki of 55 µM [2]. The latter Ki is less than one-tenth of the substrate (L-aspartate) Km value for aspartase. This quantifies a ~687-fold selectivity for fumarase over aspartase under these assay conditions, a distinct biochemical signature that can be exploited to dissect the contribution of each enzyme in complex biological systems.

Enzyme inhibition Aspartase Fumarase Antibacterial Ki

Essential Scaffold for Potent Antileishmanial Activity: Superiority of Dicarboxylate Warhead over Epoxysuccinyl Standard Inhibitors

The aziridine-2,3-dicarboxylate scaffold is essential for the potent antileishmanial activity observed in advanced peptidomimetic inhibitors. Compounds such as 13b, 13e, and s9, which contain the aziridine-2,3-dicarboxylate warhead, exhibit IC50 values of 2.2 µM, 2.7 µM, and 2.3 µM, respectively, against intracellular Leishmania major amastigotes [1]. In contrast, standard epoxysuccinyl-based cysteine protease inhibitors like E-64d show a dramatically weaker effect, with an IC50 of 39.8 µM, and others like CLIK-148 and CA074ME exceed 100 µM. This quantifies an 18- to >45-fold improvement in potency for the aziridine-2,3-dicarboxylate warhead over established epoxysuccinyl comparators in this disease-relevant model.

Antileishmanial Cysteine protease inhibitor IC50 Neglected tropical disease Peptidomimetic

Impact of N-Acylation on Cysteine Protease Inhibition Potency: A Caution for Derivative Selection

The inhibitory potency of the aziridine-2,3-dicarboxylate scaffold is exquisitely sensitive to N-acylation. Evaluation of N-acylated derivatives (Z- or BOC-(S)-Ala) as inhibitors of the model cysteine protease papain revealed they possess lower second-order rate constants compared to unsubstituted analogs [1]. This indicates that N-acylation impedes binding to the enzyme's S2 subsite. This is a critical differentiation point: while the free amino form is a potent, irreversible inhibitor, simple chemical modification to a common protected form (e.g., for peptide synthesis) can attenuate its intrinsic reactivity and enzyme recognition.

Cysteine protease inhibitor Papain Structure-activity relationship N-acylation Second-order rate constant

Optimal Application Scenarios for Procuring 2,3-Dicarboxyaziridine Based on Quantitative Evidence


High-Precision Fumarase Mechanistic Studies

Utilize 2,3-Dicarboxyaziridine as the gold-standard, high-affinity competitive inhibitor for fumarase. Its Ki of 0.08 µM [1] enables complete enzyme titration and active-site mapping at concentrations where non-specific interactions are negligible. This is a superior alternative to weaker inhibitors like meso-tartrate (Ki 7.2 µM), which require ~90-fold higher concentrations and risk off-target effects [1]. This compound is ideal for enzymologists seeking to trap or characterize the fumarase carbanion transition state.

Dissecting Metabolic Flux in Bacteria via Dual Lyase Inhibition

Exploit the ~687-fold difference in Ki for fumarase (0.08 µM) and aspartase (55 µM) to selectively interrogate the TCA cycle vs. amino acid metabolism [REFS-1, REFS-2]. This differential sensitivity provides a unique chemical tool for metabolic studies in organisms like E. coli, allowing researchers to modulate two critical nodes with a single compound, using concentration as a selectivity filter.

Lead Optimization in Cysteine Protease Drug Discovery (Leishmaniasis)

Employ 2,3-Dicarboxyaziridine as the foundational electrophilic warhead for designing next-generation antileishmanial agents. Peptidomimetic compounds built on this scaffold (e.g., 13b, s9) achieve IC50 values in the low micromolar range (2-3 µM) against intracellular amastigotes, representing an 18- to 45-fold improvement over standard epoxysuccinyl inhibitors like E-64d [3]. Procurement of the free dicarboxylic acid is essential for synthesizing these advanced, highly potent inhibitor candidates.

Precise Structure-Activity Relationship (SAR) Studies of Protease Warheads

Procure 2,3-Dicarboxyaziridine to establish a benchmark for cysteine protease warhead reactivity. Comparative studies have shown that N-acylation of this scaffold reduces its inhibitory potency against papain [4]. Therefore, obtaining the unmodified, free amino acid is critical for accurate SAR campaigns aimed at optimizing binding interactions at the S2 subsite and for correctly attributing potency changes to the warhead itself versus peripheral peptide modifications.

Quote Request

Request a Quote for 2,3-Dicarboxyaziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.